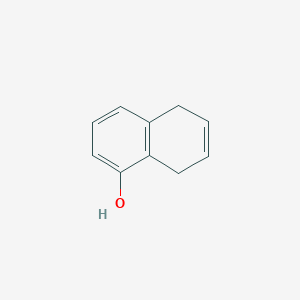












|
REACTION_CXSMILES
|
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C(=O)=O.N.[Li]>C(O)C>[C:1]1([OH:11])[C:10]2[CH2:9][CH:8]=[CH:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1 |^1:15|
|


|
Name
|
|
|
Quantity
|
108 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
liquid
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC=2C(C1)=CC=CC2O
|
|
Name
|
|
|
Quantity
|
20.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[Li]
|
|
Name
|
|
|
Quantity
|
170 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Type
|
CUSTOM
|
|
Details
|
whilst stirring vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
is introduced
|
|
Type
|
STIRRING
|
|
Details
|
the mixture is then stirred for 1/2 hour
|
|
Duration
|
0.5 h
|
|
Type
|
WAIT
|
|
Details
|
The round-bottomed flask is then left
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up
|
|
Type
|
CUSTOM
|
|
Details
|
nitrogen is bubbled into the mixture in order
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture is extracted 3 times with 100 ml of ether
|
|
Type
|
TEMPERATURE
|
|
Details
|
The aqueous phase is cooled
|
|
Type
|
CONCENTRATION
|
|
Details
|
with concentrated HC1 until the pH
|
|
Type
|
EXTRACTION
|
|
Details
|
The brown oil which has appeared is extracted 3 times with ether
|
|
Type
|
WASH
|
|
Details
|
the ether fraction is washed 3 times with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
before being dried over magnesium sulphate
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration and evaporation to dryness
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the mixture is dried over MgSO4 in the presence of charcoal
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
A yellow solid is obtained
|
|
Type
|
CUSTOM
|
|
Details
|
After recrystallisation
|
|
Type
|
CUSTOM
|
|
Details
|
a white solid is finally obtained
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=2CC=CCC12)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |